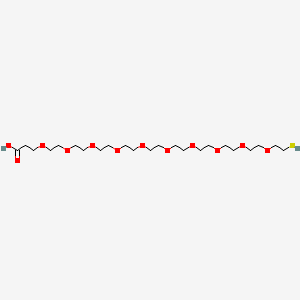

HS-Peg10-CH2CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXZGPDQPXFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

properties of Thiol-PEG10-propionic acid

An In-depth Technical Guide to Thiol-PEG10-propionic acid: Properties, Reactivity, and Applications

Introduction

Thiol-PEG10-propionic acid is a heterobifunctional crosslinker that features a terminal thiol group (-SH) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure provides significant versatility for researchers, scientists, and drug development professionals. The sulfhydryl group offers selective reactivity towards maleimides and metal surfaces, while the carboxylic acid can be conjugated to amines. The PEG linker enhances aqueous solubility, reduces aggregation, and can decrease the immunogenicity of conjugated biomolecules[1][2]. Its application is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand[3][4].

Core Properties of Thiol-PEG10-propionic acid

The fundamental are summarized below. These values are critical for experimental design, including calculating molar ratios for conjugation reactions and selecting appropriate solvents.

| Property | Value | Source |

| Synonyms | HS-PEG10-CH2CH2COOH | [3][4][5] |

| Molecular Formula | C23H46O12S | [4] |

| Molecular Weight | 546.67 g/mol | [3][4] |

| Appearance | Varies (typically a liquid or semi-solid) | Inferred from propionic acid and PEG properties[6][7] |

| Solubility | Soluble in water and most organic solvents | The hydrophilic PEG spacer increases solubility in aqueous media[2] |

| Purity | Typically >95% | [] |

| Storage | Store at 4°C or as recommended by the supplier | [3][] |

Chemical Reactivity and Functional Groups

The utility of Thiol-PEG10-propionic acid stems from its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.

The Thiol Terminus (-SH)

The terminal thiol group is a potent nucleophile, enabling several key reactions:

-

Thiol-Maleimide Addition: It reacts efficiently with maleimide-functionalized molecules to form a stable thioether bond. This Michael-type addition is one of the most common bioconjugation reactions due to its high selectivity for thiols under physiological conditions[9][10].

-

Surface Conjugation: The thiol group has a high affinity for transition metal surfaces, such as gold, silver, and quantum dots, forming a strong bond that is ideal for immobilizing molecules and creating biosensors[][11][12].

-

Disulfide Formation: It can react with other thiols or disulfide-containing reagents (e.g., orthopyridyl disulfide, OPSS) to form reversible disulfide bonds, which are useful in designing stimuli-responsive drug delivery systems that cleave in a reducing environment[1][][13].

The Propionic Acid Terminus (-COOH)

The carboxylic acid group can be activated to react with primary amines:

-

Amide Bond Formation: In the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or coupling reagents such as HATU, the carboxylic acid is converted into a reactive ester that readily couples with primary amines on proteins, peptides, or other molecules to form a highly stable amide bond[2][].

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propionic acid - Wikipedia [en.wikipedia.org]

- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

HS-Peg10-CH2CH2cooh molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-PEG10-CH2CH2cooh, also known as Thiol-PEG10-propionic acid, is a heterobifunctional crosslinker containing a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This molecule is a valuable tool in bioconjugation, drug delivery, and nanotechnology. The thiol group allows for covalent attachment to maleimide (B117702) groups on proteins or to gold surfaces, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates and provides a flexible spacer arm.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C23H46O12S | [1][][3][4] |

| Molecular Weight | 546.68 g/mol | [1][][3] |

| Appearance | White solid or viscous liquid | [1] |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, and DMF | [] |

| Storage | Store at -20°C for long-term storage. Avoid light and moisture. | [] |

Applications

The unique bifunctional nature of this compound makes it suitable for a variety of applications in research and drug development:

-

Bioconjugation: Covalently linking different molecules, such as proteins, peptides, or antibodies, to create novel functional constructs.[5][6]

-

Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for attaching drugs to nanoparticles for targeted delivery.

-

Nanoparticle Functionalization: Modifying the surface of gold nanoparticles to improve their stability and for the attachment of targeting ligands.

-

Surface Modification: Creating biocompatible and functionalized surfaces for biosensors and other diagnostic applications.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization may be required for specific applications.

Activation of Carboxylic Acid Group for Amine Coupling

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to make it reactive towards primary amines.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

Procedure:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Immediately add the activated this compound to the amine-containing molecule dissolved in the Reaction Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted linker and byproducts.

Conjugation of Thiol Group to a Maleimide-Activated Protein

This protocol outlines the reaction between the thiol group of the PEG linker and a maleimide-activated protein.

Materials:

-

Thiol-PEG-conjugated molecule (from section 4.1)

-

Maleimide-activated protein

-

Reaction Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA

-

Purification equipment (e.g., dialysis cassettes, chromatography columns)

Procedure:

-

Dissolve the maleimide-activated protein in the Reaction Buffer.

-

Add the thiol-PEG-conjugated molecule to the protein solution at a 2 to 10-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Monitor the reaction progress using SDS-PAGE or other analytical techniques.

-

Purify the final conjugate using dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted components.

Functionalization of Gold Nanoparticles

This protocol describes the modification of gold nanoparticles with this compound to create a stable and functionalized nanoparticle suspension.

Materials:

-

Gold nanoparticle solution

-

This compound

-

Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)

Procedure:

-

Add a solution of this compound to the gold nanoparticle solution with gentle stirring. The optimal concentration of the PEG linker will depend on the size and concentration of the nanoparticles and should be determined empirically.

-

Allow the mixture to incubate for several hours to overnight at room temperature to allow for the formation of the gold-thiol bond.

-

Remove excess, unbound PEG linker by centrifugation followed by removal of the supernatant and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.

-

The carboxylic acid groups on the surface of the PEGylated nanoparticles can then be activated using the EDC/NHS chemistry described in section 4.1 for further conjugation.

Visualizations

Logical Relationship of this compound

The following diagram illustrates the bifunctional nature of the this compound linker and its reactive ends.

Caption: Bifunctionality of the this compound linker.

Experimental Workflow: Antibody-Nanoparticle Conjugation

This diagram outlines a typical workflow for conjugating an antibody to a gold nanoparticle using the this compound linker.

Caption: Workflow for Antibody-Gold Nanoparticle Conjugation.

References

The Aqueous Solubility of Thiol-PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspect of thiol-polyethylene glycol (PEG) linker solubility in aqueous buffers. Understanding and controlling the solubility of these versatile molecules is paramount for successful bioconjugation, drug delivery, and nanoparticle functionalization. This document provides a comprehensive overview of the factors influencing solubility, quantitative data from various sources, detailed experimental protocols, and logical workflows to guide researchers in their applications.

Introduction to Thiol-PEG Linkers and Their Importance

Thiol-PEG linkers are heterobifunctional molecules that play a crucial role in modern biotechnology and medicine.[1][2] They consist of a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility, flanked by a thiol (-SH) group at one end and another reactive group at the other.[][4] The thiol group allows for specific attachment to surfaces like gold nanoparticles or to biomolecules via disulfide bonds or reaction with maleimide (B117702) groups.[5][6] The other functional group can be tailored to react with a variety of moieties on proteins, peptides, or small molecule drugs.[7]

The aqueous solubility of these linkers is a key determinant of their utility.[5][8][9] Poor solubility can lead to aggregation, reduced reaction efficiency, and challenges in purification, ultimately compromising the quality and efficacy of the final conjugate.[10] Conversely, highly soluble linkers facilitate homogenous reaction conditions, leading to more predictable and reproducible outcomes.[11]

Factors Influencing the Solubility of Thiol-PEG Linkers

The solubility of a thiol-PEG linker in an aqueous buffer is not a fixed value but is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

PEG Chain Length

The length of the PEG chain is a primary determinant of a linker's aqueous solubility.[12][13][14] The repeating ethylene (B1197577) glycol units are hydrophilic, and longer PEG chains generally lead to a significant increase in the overall water solubility of the molecule.[2][5] This is a critical consideration when working with hydrophobic drugs or proteins, as the PEG linker can enhance the solubility of the entire conjugate.[15]

End-Group Functionality

While the PEG chain dominates the solubility profile, the nature of the terminal functional groups also plays a role. Hydrophilic end groups, such as carboxylic acids (-COOH), can further enhance aqueous solubility.[8][16] Conversely, very hydrophobic end groups might slightly decrease the overall solubility, although this effect is often overcome by a sufficiently long PEG chain.

pH of the Aqueous Buffer

The pH of the buffer can influence the solubility of thiol-PEG linkers, particularly those containing pH-sensitive functional groups. For instance, linkers with a terminal carboxylic acid group will be more soluble at a pH above their pKa, where the carboxyl group is deprotonated and negatively charged. The reactivity of the thiol group and its counterpart reactive groups (e.g., maleimide, NHS-ester) is also highly pH-dependent, which indirectly dictates the choice of buffer and its pH for conjugation reactions.[15][17] For example, the reaction between a thiol and a maleimide is most efficient at a pH between 6.5 and 7.5.[15]

Buffer Composition and Ionic Strength

The composition of the buffer, including the type of salt and its concentration (ionic strength), can impact the solubility of PEGylated molecules through effects like "salting in" or "salting out." While PEG itself is soluble in a wide range of buffers, extremely high salt concentrations can sometimes lead to decreased solubility.[18] Commonly used buffers for bioconjugation with thiol-PEG linkers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and MES buffer.[19][20] It is crucial to avoid buffers containing primary amines, such as Tris, if the other end of the linker is an NHS-ester, as it will compete with the intended reaction.[19]

Temperature

For most thiol-PEG linkers, solubility in aqueous buffers increases with temperature. However, some PEG derivatives can exhibit lower critical solution temperature (LCST) behavior, where they phase separate from water at elevated temperatures. This is generally more relevant for very high molecular weight PEGs and is less of a concern for the typical PEG linker sizes used in bioconjugation at standard reaction temperatures.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various thiol-PEG linkers. It is important to note that these values are often provided by manufacturers and can vary depending on the specific product and the exact conditions of measurement.

| Linker Type | Molecular Weight (MW) | Solubility in Water | Other Solvents | Source |

| Thiol PEG NHS | 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL, clear solution | Chloroform, DMSO | [21] |

| Biotin PEG Thiol | 400, 600, 1k, 2k, 3.4k, 5k, 10k, 20k | 10 mg/mL, clear solution | Chloroform, DMSO | [22] |

| Thiol-PEG-Acid | Varies | Soluble in common aqueous solutions | Most organic solvents | [8] |

| Amine-PEG-Thiol | 2000 | 50 mg/mL in DMSO (with sonication) | - | [23] |

| Homobifunctional SH-PEG-SH | 200 - 40,000 | Soluble in regular aqueous solution | Water, ethanol, chloroform, DMSO | [24] |

Experimental Protocols

General Protocol for Reconstituting and Using Thiol-PEG Linkers

This protocol provides a general guideline for the solubilization and use of thiol-PEG linkers in a typical bioconjugation reaction.

Materials:

-

Thiol-PEG linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Target molecule (e.g., protein, peptide, nanoparticle)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Equilibration: Allow the vial containing the thiol-PEG linker to come to room temperature before opening to prevent moisture condensation.[19][20]

-

Stock Solution Preparation: Due to their often waxy or solid nature, it is recommended to first dissolve the thiol-PEG linker in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[19] This should be done under an inert gas atmosphere to minimize oxidation of the thiol group.[24]

-

Reaction Setup: In a separate reaction vessel, dissolve the target molecule in the desired reaction buffer.

-

Addition of Linker: Add the appropriate volume of the thiol-PEG linker stock solution to the reaction mixture containing the target molecule. The final concentration of the organic solvent from the stock solution should be kept low (typically <10%) to avoid denaturation of proteins.

-

Incubation: Incubate the reaction mixture at the desired temperature (often room temperature or 4°C) for a specified period (e.g., 2 hours to overnight) with gentle stirring or agitation.

-

Quenching (if necessary): For certain reactions, it may be necessary to add a quenching reagent to stop the reaction. For example, a small molecule thiol like cysteine can be added to quench unreacted maleimide groups.

-

Purification: Remove unreacted linker and byproducts using appropriate purification methods such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol for Determining the Aqueous Solubility of a Thiol-PEG Linker

This protocol describes a method to estimate the solubility of a thiol-PEG linker in a specific aqueous buffer.

Materials:

-

Thiol-PEG linker

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure:

-

Serial Dilutions: Prepare a series of vials containing a fixed volume of the aqueous buffer.

-

Addition of Linker: Add increasing amounts of the thiol-PEG linker to each vial to create a range of concentrations.

-

Dissolution: Vigorously vortex each vial for a set amount of time (e.g., 2 minutes) to facilitate dissolution.

-

Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 1-2 hours).

-

Observation and Centrifugation: Visually inspect each vial for any undissolved particulate matter. Centrifuge the vials at a high speed (e.g., >10,000 x g) for several minutes to pellet any undissolved material.

-

Quantification: Carefully remove the supernatant and measure the concentration of the dissolved linker using a suitable analytical method. If the linker has a chromophore, UV-Vis spectrophotometry can be used. Alternatively, techniques like HPLC with a suitable detector can be employed.

-

Determination of Solubility Limit: The solubility limit is the highest concentration at which the linker remains fully dissolved in the buffer.

Visualization of Workflows and Concepts

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for a bioconjugation reaction involving a thiol-PEG linker.

Caption: A generalized workflow for bioconjugation using thiol-PEG linkers.

Factors Influencing Thiol-PEG Linker Solubility

This diagram outlines the key factors that have an impact on the aqueous solubility of thiol-PEG linkers.

Caption: Key intrinsic and extrinsic factors affecting thiol-PEG linker solubility.

Conclusion

The aqueous solubility of thiol-PEG linkers is a multifaceted property that is critical for their effective use in various bioconjugation applications. By carefully considering the factors of PEG chain length, end-group functionality, pH, buffer composition, and temperature, researchers can optimize their experimental conditions to ensure successful and reproducible outcomes. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and biotechnology.

References

- 1. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Thiol Linker, PEG-SH,Thiol PEGylation PEG | AxisPharm [axispharm.com]

- 8. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]

- 9. Thiol-PEG12-acid | 2211174-73-9 | Benchchem [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. precisepeg.com [precisepeg.com]

- 12. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. purepeg.com [purepeg.com]

- 15. benchchem.com [benchchem.com]

- 16. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]

- 17. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]

- 18. researchgate.net [researchgate.net]

- 19. confluore.com [confluore.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. nanocs.net [nanocs.net]

- 22. nanocs.net [nanocs.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. interchim.fr [interchim.fr]

The Dual Functionality of HS-PEG-COOH: A Technical Guide to a Versatile Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives are indispensable tools in modern biotechnology and medicine, enabling the precise conjugation of different molecular entities. Among these, thiol-PEG-carboxylic acid (HS-PEG-COOH) has emerged as a particularly versatile linker, offering two distinct reactive termini—a thiol (-SH) group and a carboxyl (-COOH) group—separated by a flexible, biocompatible PEG spacer. This unique architecture allows for a wide array of applications, from the functionalization of nanoparticles for targeted drug delivery to the development of sensitive biosensors and the modification of surfaces to prevent non-specific protein adsorption.[1][2][3][4]

This in-depth technical guide elucidates the core functions of the thiol and carboxyl groups within the HS-PEG-COOH molecule. It provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, quantitative reaction parameters, detailed experimental protocols, and visual representations of key workflows and concepts. The PEG spacer itself confers significant advantages, including increased solubility and stability of the conjugated molecules, and a reduction in immunogenicity.[3]

Core Functionalities of Thiol and Carboxyl Groups

The utility of HS-PEG-COOH lies in the orthogonal reactivity of its terminal functional groups, allowing for sequential or site-specific conjugation strategies.

The Thiol (-SH) Group: A Gateway to Metallic Surfaces and Thiol-Specific Chemistries

The terminal thiol group is a soft nucleophile with a strong affinity for noble metal surfaces and specific organic functional groups.

-

Surface Anchoring: The most prominent application of the thiol group is its ability to form a stable dative bond with gold (Au), silver (Ag), and other metallic surfaces.[4] This property is fundamental to the functionalization of nanoparticles, quantum dots, and self-assembled monolayers. The sulfur-gold bond is strong enough to provide a stable coating under physiological conditions, yet can be influenced by factors such as temperature and the surrounding chemical environment.[5][6][7][8]

-

Thiol-Maleimide Chemistry: The thiol group reacts specifically and efficiently with maleimide (B117702) groups under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. This "click" chemistry is widely used for conjugating HS-PEG-COOH to proteins, peptides, or other molecules that have been functionalized with a maleimide moiety.[9][10][11][12] The reaction is rapid and highly selective, minimizing side reactions.

-

Other Thiol-Reactive Chemistries: The thiol group can also participate in other conjugation reactions, such as with iodoacetyl groups and vinyl sulfones.

The Carboxyl (-COOH) Group: Enabling Amide Bond Formation with Biomolecules

The terminal carboxyl group provides a handle for covalently linking HS-PEG-COOH to primary amines (-NH2), which are abundantly present in biomolecules such as proteins (on lysine (B10760008) residues and the N-terminus), peptides, and amine-modified oligonucleotides.

-

EDC/NHS Chemistry: The carboxyl group is typically activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS. This NHS ester readily reacts with primary amines to form a stable amide bond.[1][2][16][17] This two-step process is highly efficient and allows for controlled conjugation.

Quantitative Data Presentation

The efficiency of conjugation reactions involving HS-PEG-COOH is dependent on various parameters. The following tables summarize key quantitative data for the reactions of both the thiol and carboxyl groups.

Table 1: Thiol Group Reaction Parameters

| Parameter | Gold Surface Attachment | Thiol-Maleimide Reaction |

| Reaction Time | 1-2 hours for near-complete binding[13] | Fast, often complete in minutes to a few hours[9][11] |

| Optimal pH | Not strictly pH-dependent, but alkaline conditions can facilitate deprotonation of the thiol[18] | 6.5 - 7.5[9][11] |

| Stability | Stable under physiological conditions, but can show some dissociation at elevated temperatures (>40°C) and in high salt concentrations[5][6][7][8] | Generally stable, though some retro-Michael reactions can occur in the presence of excess free thiols[19] |

| Bond Strength | ~40 kcal/mol[7] | Covalent thioether bond |

Table 2: Carboxyl Group (EDC/NHS) Reaction Parameters

| Parameter | Value |

| Activation Time (EDC/NHS) | 15-30 minutes at room temperature[13][15] |

| Optimal Activation pH | 4.5 - 6.0[15] |

| Optimal Conjugation pH (to amines) | 7.2 - 8.5[1] |

| NHS Ester Half-life in Aqueous Solution | pH 7.0 (0°C): 4-5 hours[1][16] pH 8.6 (4°C): 10 minutes[1][16] |

| Typical Molar Ratios (EDC:NHS:Carboxyl) | 1.2:1 to 10:1 (EDC:Carboxyl) 1.2:1 to 2:1 (NHS:Carboxyl)[13] |

| Reported Amidation Yield | 80-97% depending on conditions and substrates[17] |

Experimental Protocols

The following are detailed methodologies for common applications of HS-PEG-COOH.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized AuNPs with HS-PEG-COOH.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

HS-PEG-COOH

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Procedure:

-

Preparation of HS-PEG-COOH Solution: Prepare a stock solution of HS-PEG-COOH in DI water at a concentration of 1 mg/mL.

-

Incubation: Add the HS-PEG-COOH solution to the AuNP solution at a molar ratio that has been optimized for the desired surface coverage. Gently mix and incubate at room temperature for at least 2 hours with continuous stirring to facilitate the formation of the gold-thiol bond.

-

Washing: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Resuspension: Carefully remove the supernatant containing unbound HS-PEG-COOH and resuspend the nanoparticle pellet in DI water or PBS.

-

Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linker.

-

Final Resuspension and Storage: Resuspend the final washed AuNPs in the desired buffer for storage at 4°C.

Protocol 2: Conjugation of a Protein to HS-PEG-COOH Functionalized AuNPs

This protocol details the covalent attachment of a protein to the carboxyl groups on the surface of HS-PEG-COOH functionalized AuNPs using EDC/NHS chemistry.

Materials:

-

HS-PEG-COOH functionalized AuNPs (from Protocol 1)

-

Protein to be conjugated (in a non-amine, non-carboxylate buffer)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine

-

Centrifuge

Procedure:

-

Activation of Carboxyl Groups:

-

Resuspend the HS-PEG-COOH functionalized AuNPs in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add EDC and Sulfo-NHS to the AuNP solution. A 5-10 fold molar excess of EDC and Sulfo-NHS over the estimated number of carboxyl groups on the nanoparticle surface is a good starting point for optimization.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Washing: Centrifuge the activated AuNPs to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Coupling Buffer.

-

Conjugation to Protein:

-

Immediately add the protein solution to the activated AuNP suspension. The molar ratio of protein to AuNPs should be optimized for the specific application.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

-

Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.

-

Final Washing: Centrifuge the conjugated AuNPs to remove unbound protein and quenching reagents. Resuspend the pellet in the desired storage buffer (e.g., PBS). Repeat the washing step two more times.

-

Storage: Store the protein-conjugated AuNPs at 4°C.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the function of HS-PEG-COOH.

Caption: The bifunctional nature of HS-PEG-COOH, highlighting the distinct reactivity of the thiol and carboxyl groups.

Caption: A step-by-step workflow for the functionalization of gold nanoparticles with HS-PEG-COOH and subsequent protein conjugation.

Caption: A conceptual diagram illustrating the role of HS-PEG-COOH in creating a targeted drug delivery system.

Conclusion

HS-PEG-COOH is a powerful and versatile heterobifunctional linker that offers a robust platform for a multitude of bioconjugation applications. The distinct and reliable chemistries of its terminal thiol and carboxyl groups allow for the precise and stable attachment of a wide range of molecules, from metallic nanoparticles to delicate proteins. Understanding the specific functions and reaction parameters of these groups, as detailed in this guide, is crucial for the successful design and execution of experiments in drug delivery, diagnostics, and materials science. The continued application of HS-PEG-COOH and similar linkers will undoubtedly fuel further innovation in these fields.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. HS-PEG-COOH | AxisPharm [axispharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

The Role of PEG10 Spacers in Surface Modification: A Technical Guide

Introduction

In the realm of biopharmaceutical development, drug delivery, and diagnostics, the interface between synthetic materials and biological systems is of paramount importance. Unwanted interactions, such as protein adsorption, can lead to reduced efficacy, immunogenicity, and rapid clearance from the body. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has emerged as a gold-standard strategy to mitigate these challenges. This technical guide provides an in-depth exploration of the role of PEG10 spacers—a specific iteration of PEGylation involving ten ethylene (B1197577) glycol units—in the functionalization of surfaces for advanced biomedical applications.

PEGylation is the covalent or non-covalent attachment of PEG chains to molecules or surfaces.[1] This process imparts several favorable biological characteristics, including high water solubility, and a lack of toxicity and immunogenicity.[1] The PEG chains create a hydrophilic shield that can mask the underlying material from the host's immune system, reduce non-specific protein binding, and increase the hydrodynamic size of the modified entity, thereby prolonging its circulation time by reducing renal clearance.[1][2]

A PEG10 spacer refers to a short, monodisperse chain of ten repeating ethylene glycol units. Its defined length and chemical properties make it a versatile tool for precisely controlling the distance between a surface and a conjugated biomolecule. This guide will delve into the mechanisms of action, applications, and experimental considerations for utilizing PEG10 spacers in surface modification.

Core Principles of PEG10 Spacers in Surface Modification

The efficacy of PEG10 spacers in surface modification is rooted in several key principles:

-

Steric Hindrance: The primary mechanism by which PEG spacers function is through steric hindrance. The flexible and hydrated PEG10 chain creates a dynamic, water-rich cloud that physically repels the close approach of proteins and other biomolecules to the underlying surface. This "stealth" effect is crucial for preventing biofouling and maintaining the biological activity of the modified material.[3]

-

Hydrophilicity and Biocompatibility: PEG is highly hydrophilic, a property that enhances the solubility of modified nanoparticles or hydrophobic drugs in aqueous environments.[4] This increased water solubility, coupled with the inherent biocompatibility of PEG, minimizes aggregation and improves the overall stability of the formulation in biological fluids.[4][5]

-

Flexible Linkage: In many applications, a PEG10 spacer serves as a flexible linker to attach a targeting ligand, such as an antibody or peptide, to a nanoparticle or drug molecule. The spacer provides sufficient distance and conformational freedom for the ligand to effectively interact with its target receptor, which might otherwise be sterically hindered by the proximity of the nanoparticle surface.[6]

Applications in Research and Drug Development

The unique properties of PEG10 spacers have led to their widespread use in various biomedical applications:

-

Targeted Drug Delivery: PEG10 linkers are integral to the design of targeted drug delivery systems, such as liposomes and nanoparticles.[6][7] They are used to attach targeting moieties to the surface of these carriers, enabling specific delivery of therapeutic payloads to diseased cells while minimizing off-target effects.[7]

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, PEG spacers are used in the construction of ADCs. They connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The PEG linker can influence the ADC's stability, solubility, and pharmacokinetic profile.[]

-

Reducing Non-Specific Binding: A major challenge in diagnostics and biomaterial implants is the non-specific adsorption of proteins, which can lead to false signals or adverse biological responses. Surfaces coated with PEG10 exhibit significantly reduced protein binding, enhancing the signal-to-noise ratio in assays and improving the biocompatibility of implants.[9][10]

-

Nanoparticle Functionalization: PEGylation with spacers like PEG10 is a common strategy to improve the in vivo performance of nanoparticles. The PEG layer reduces uptake by the mononuclear phagocyte system (MPS), thereby extending circulation time and allowing for greater accumulation at the target site through effects like the enhanced permeability and retention (EPR) effect.[1][2]

Quantitative Data on the Effects of PEG Spacers

The length of the PEG spacer is a critical parameter that can significantly influence the physicochemical properties and biological performance of modified materials. The following tables summarize quantitative data from studies investigating the effects of different PEG linker lengths.

Table 1: Physicochemical Characteristics of Folate-Conjugated Liposomes with Different PEG-Linker Lengths

| Formulation | PEG-Linker MW (Da) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Dox/FL-2K | 2000 | 125.3 ± 4.5 | 0.15 ± 0.02 | -29.8 ± 1.5 |

| Dox/FL-5K | 5000 | 128.9 ± 5.1 | 0.16 ± 0.03 | -25.4 ± 1.8 |

| Dox/FL-10K | 10000 | 132.1 ± 3.9 | 0.17 ± 0.01 | -20.1 ± 2.1 |

Data adapted from a study on doxorubicin-loaded, folate-linked liposomes. The results show a slight increase in particle size and a decrease in the magnitude of the negative surface charge as the PEG-linker length increases.[7][11]

Table 2: In Vivo Antitumor Activity of Doxorubicin-Loaded, Folate-Linked Liposomes

| Treatment Group | PEG-Linker MW (Da) | Tumor Volume Change (%) |

| Control (Saline) | N/A | +250% |

| Dox/NTL (Non-targeted) | 2000 | +150% |

| Dox/FL-2K | 2000 | +80% |

| Dox/FL-5K | 5000 | +75% |

| Dox/FL-10K | 10000 | +30% |

This table illustrates the impact of PEG-linker length on the therapeutic efficacy of targeted liposomes in a tumor-bearing mouse model. The formulation with the longest PEG spacer (10,000 Da) showed the most significant reduction in tumor growth, suggesting enhanced tumor-targeting ability in vivo.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of PEG10 spacers in surface modification.

Protocol 1: Conjugation of PEG-NHS Ester to Amine-Containing Molecules

This protocol describes the general procedure for covalently attaching a PEG spacer with a terminal N-hydroxysuccinimide (NHS) ester to a molecule containing a primary amine, such as a protein or an amine-functionalized surface.

Materials:

-

PEG-NHS Ester (e.g., t-Boc-N-amido-PEG10-NHS ester)

-

Amine-containing molecule (protein, peptide, or small molecule)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or another amine-free buffer

-

Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine

-

Purification system: Dialysis cassettes, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC)

Procedure:

-

Preparation of Reactants:

-

Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[12][13]

-

Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[12]

-

Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[12]

-

-

Conjugation Reaction:

-

Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG-NHS Ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[14]

-

-

Quenching and Purification:

Protocol 2: Quantification of Protein Corona on Nanoparticles

This protocol outlines a method for quantifying the amount of protein that non-specifically binds to the surface of nanoparticles (the "protein corona").

Materials:

-

PEGylated nanoparticles

-

Human plasma or a solution of a model protein (e.g., bovine serum albumin, BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

Protein quantification assay (e.g., Pierce 660 nm Protein Assay, Micro BCA)

-

SDS-PAGE analysis system

Procedure:

-

Incubation:

-

Isolation of Nanoparticle-Corona Complexes:

-

Pellet the nanoparticle-protein complexes by centrifugation. The speed and duration will depend on the size and density of the nanoparticles.[15]

-

Carefully remove the supernatant, which contains unbound proteins.[15]

-

Resuspend the pellet in fresh PBS to wash away loosely bound proteins. Repeat the centrifugation and washing steps two more times.[15]

-

-

Protein Elution and Quantification:

-

To elute the bound proteins, resuspend the final pellet in a lysis buffer containing SDS.

-

Heat the sample (e.g., 10 minutes at 70°C) to denature the proteins and release them from the nanoparticle surface.[16]

-

Separate the nanoparticles from the protein-containing supernatant by centrifugation.

-

Quantify the total protein concentration in the supernatant using a suitable protein assay.[16]

-

-

Characterization (Optional):

-

Analyze the eluted proteins by SDS-PAGE to visualize the composition of the protein corona.[16]

-

Protocol 3: Characterization of PEGylated Surfaces by XPS and DLS

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition:

-

Prepare the modified surface (e.g., PEGylated silicon wafer).

-

Place the sample in the XPS vacuum chamber.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire a high-resolution C1s spectrum. The presence of a characteristic C-O ether peak (at a binding energy of approximately 286.5 eV) confirms the presence of the PEG layer.[17][18]

-

The thickness and density of the PEG layer can be calculated from the attenuation of the substrate signal (e.g., the Si 2p signal for a silicon wafer).[18]

Dynamic Light Scattering (DLS) for Nanoparticle Characterization:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).[15]

-

Ensure the sample is well-dispersed.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles.[15]

-

Measure the zeta potential to determine the surface charge. PEGylation typically results in a near-neutral zeta potential.[7]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of PEG10 spacers in surface modification.

Caption: Workflow for the surface modification of a nanoparticle with a PEG10-tethered targeting ligand.

Caption: Logical relationship between PEG10 properties and improved therapeutic outcomes.

Caption: Mechanism of action for a PEG10-linked Antibody-Drug Conjugate (ADC).

References

- 1. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG-b-AGE Polymer Coated Magnetic Nanoparticle Probes with Facile Functionalization and Anti-fouling Properties for Reducing Non-specific Uptake and Improving Biomarker Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. [PDF] Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug | Semantic Scholar [semanticscholar.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of HS-Peg10-CH2CH2cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of HS-Peg10-CH2CH2cooh, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and surface modification due to its terminal thiol (-SH) and carboxylic acid (-COOH) functionalities. The thiol group allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces, or noble metals, while the carboxylic acid can be activated for conjugation to primary amines.

Molecular Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C23H46O12S | N/A |

| Molecular Weight | 546.68 g/mol | N/A |

| Purity (Typical) | ≥95% | N/A |

| Appearance | White to off-white solid or liquid | [1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available, well-defined PEG precursor. A common and effective strategy involves the conversion of a hydroxyl-terminated PEG derivative. This approach is outlined below and involves two key transformations: tosylation of the terminal hydroxyl group and subsequent nucleophilic substitution with a protected thiol or a thiol equivalent, followed by deprotection.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These are based on established methods for the modification of PEG derivatives and may require optimization for specific laboratory conditions and scales.[2]

Step 1: Synthesis of TsO-Peg10-CH2CH2cooh (Tosyl-PEG-propionic acid)

-

Materials:

-

HO-Peg10-CH2CH2cooh (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (or Triethylamine, TEA) (3-5 equivalents)

-

Tosyl chloride (TsCl) (1.5-2 equivalents)

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve HO-Peg10-CH2CH2cooh in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (or TEA) to the solution, followed by the dropwise addition of a solution of tosyl chloride in anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) to remove excess pyridine/TEA, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude TsO-Peg10-CH2CH2cooh. The product may be used in the next step without further purification if deemed sufficiently pure.

-

Step 2: Synthesis of AcS-Peg10-CH2CH2cooh (Thioacetate-PEG-propionic acid)

-

Materials:

-

TsO-Peg10-CH2CH2cooh (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium thioacetate (KSAc) (3-5 equivalents)

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the crude TsO-Peg10-CH2CH2cooh in anhydrous DMF under an inert atmosphere.

-

Add potassium thioacetate to the solution and stir the mixture at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude AcS-Peg10-CH2CH2cooh.

-

Step 3: Synthesis of this compound (Thiol-PEG-propionic acid)

-

Materials:

-

AcS-Peg10-CH2CH2cooh (1 equivalent)

-

Anhydrous Methanol (B129727) (MeOH)

-

Ammonia (B1221849) solution in MeOH (e.g., 7N) or another suitable base.

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the crude AcS-Peg10-CH2CH2cooh in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C and bubble with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Add a solution of ammonia in methanol and stir the reaction at room temperature for 2-4 hours. The deprotection should be carried out under anaerobic conditions to prevent disulfide bond formation.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification Workflow

Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of heterobifunctional PEGs.[3][4]

Caption: General workflow for the purification of this compound.

Representative RP-HPLC Purification Protocol

-

System and Column:

-

A preparative RP-HPLC system equipped with a UV detector.

-

C18 stationary phase column.

-

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the collected fractions by analytical HPLC or LC-MS.

-

Pool the fractions with the desired purity (typically ≥95%).

-

Remove the solvent by lyophilization to obtain the final, purified this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the PEG backbone (typically a broad singlet around 3.6 ppm), methylene (B1212753) protons adjacent to the thiol and carboxylic acid groups, and the absence of signals from the tosyl and thioacetate protecting groups.[5] |

| Mass Spectrometry (ESI-MS) | The molecular ion peak corresponding to the calculated molecular weight of this compound (546.68 g/mol ).[5] |

| Analytical RP-HPLC | A single major peak indicating high purity. |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols to suit their specific experimental requirements and available instrumentation. Proper handling and storage of the final product, particularly under inert and low-temperature conditions, are crucial to prevent oxidation of the thiol group.

References

- 1. broadpharm.com [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thiol-PEG10-acid: Sourcing and Application Protocols for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thiol-PEG10-acid (HS-(CH2CH2O)10-CH2COOH), a heterobifunctional linker crucial for advancements in drug delivery, diagnostics, and nanotechnology. Addressed to researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, key technical specifications, and detailed experimental protocols for its application.

Introduction to Thiol-PEG10-acid

Thiol-PEG10-acid is a versatile polyethylene (B3416737) glycol (PEG) linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This structure allows for a dual functionality: the thiol group enables strong covalent attachment to noble metal surfaces, such as gold and silver, and is also reactive towards maleimide (B117702) groups. The carboxylic acid group can be activated to form stable amide bonds with primary amines found in proteins, peptides, and other biomolecules. The PEG10 linker itself is a hydrophilic chain of ten ethylene (B1197577) glycol units, which enhances the water solubility, biocompatibility, and in vivo circulation time of the conjugated molecule, while also reducing non-specific protein binding.

Commercial Suppliers and Technical Data

A variety of life science and chemical suppliers offer Thiol-PEG10-acid and related Thiol-PEG-acid compounds. The following table summarizes the technical data for Thiol-PEG10-acid and similar products from prominent vendors to facilitate selection based on specific research needs.

| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Conditions |

| PurePEG | Thiol-PEG10-Acid (HS-PEG10-CH2CH2COOH) | 546.68 | ≥95% | N/A | -20°C, keep in dry and avoid sunlight |

| BroadPharm | Thiol-PEG12-acid | 634.8 | 95% | N/A | -20°C |

| BroadPharm | Thiol-PEG8-acid | 458.6 | 95% | N/A | -20°C |

| Sigma-Aldrich | Thiol-dPEG®12-acid | 634.77 | >95% (HPLC) | N/A | Room Temperature |

| BOC Sciences | HS-PEG-COOH | Varies (1k-10k) | Not specified | N/A | -20°C for long-term preservation, keep in dry and avoid sunlight |

| Creative PEGWorks | HS-PEG-COOH | Varies (e.g., 5k) | Not specified | N/A | -20°C |

| Polysciences | Thiol PEG carboxylic acid | Varies (e.g., 3k, 10k) | Not specified | N/A | -20°C |

Experimental Protocols

The unique properties of Thiol-PEG10-acid make it a valuable tool in a range of applications. Below are detailed protocols for two common uses: the functionalization of gold nanoparticles and the bioconjugation to proteins.

Functionalization of Gold Nanoparticles

This protocol describes the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with Thiol-PEG10-acid. The thiol group readily displaces the citrate (B86180) ions on the AuNP surface, forming a stable gold-thiol bond.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

Thiol-PEG10-acid

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Prepare a stock solution of Thiol-PEG10-acid: To facilitate handling, dissolve the Thiol-PEG10-acid in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Incubation: Add an excess of the Thiol-PEG10-acid stock solution to the citrate-capped aqueous AuNP suspension. A typical ratio is >3 x 10^4 HS-PEG molecules per nanoparticle.[1] Allow the mixture to react overnight at room temperature with gentle stirring.[1]

-

Purification: The functionalized AuNPs are purified to remove excess, unbound Thiol-PEG10-acid. This is typically achieved by repeated centrifugation and resuspension.[1][2]

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 17,000 x g for 18 minutes).[1]

-

Carefully remove the supernatant.

-

Resuspend the nanoparticle pellet in fresh deionized water or a buffer of choice.

-

Repeat this washing process at least three to six times to ensure complete removal of unbound PEG linker.[1]

-

-

Characterization: The successful functionalization of the AuNPs can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy to observe any shifts in the surface plasmon resonance peak.

Bioconjugation to Amine-Containing Molecules via EDC/NHS Chemistry

This protocol outlines the conjugation of the carboxylic acid terminus of Thiol-PEG10-acid to a primary amine-containing molecule, such as a protein or peptide, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Thiol-PEG10-acid functionalized substrate (e.g., AuNPs as prepared above) or free Thiol-PEG10-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Desalting column for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the Thiol-PEG10-acid or resuspend the Thiol-PEG10-acid functionalized surface in the Activation Buffer.

-

Add EDC and NHS to the solution. A common molar excess is 2-5 fold of each over the carboxylic acid.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[3]

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Add the activated Thiol-PEG10-acid solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically, but a 5-10 fold molar excess of the linker is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][4]

-

-

Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes at room temperature. This step deactivates any unreacted NHS esters.

-

Purification: Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Visualizing the Workflow: Gold Nanoparticle Functionalization and Bioconjugation

The following diagrams, generated using Graphviz, illustrate the key steps in the experimental workflows described above.

Caption: Workflow for the functionalization of gold nanoparticles with Thiol-PEG10-acid.

Caption: Workflow for the bioconjugation of an amine-containing protein to a Thiol-PEG10-acid functionalized surface.

Conclusion

Thiol-PEG10-acid is a powerful and versatile tool for researchers in various scientific disciplines. Its heterobifunctional nature allows for the straightforward linkage of biomolecules to metal surfaces, enabling the development of novel drug delivery systems, diagnostic assays, and advanced nanomaterials. This guide provides the necessary technical information and detailed protocols to facilitate the successful implementation of Thiol-PEG10-acid in your research endeavors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

applications of bifunctional PEG linkers in research

An In-depth Technical Guide to the Applications of Bifunctional PEG Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biomedical research and drug development. These linkers, composed of a flexible, hydrophilic PEG chain with reactive functional groups at both ends, offer a versatile platform for conjugating various molecules such as proteins, peptides, small molecule drugs, and nanoparticles.[1][2] The inherent properties of the PEG backbone—including high water solubility, biocompatibility, and low immunogenicity—enhance the therapeutic potential of conjugated molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1][3][4][5] This technical guide provides a comprehensive overview of the core applications of bifunctional PEG linkers, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical application.

Core Applications of Bifunctional PEG Linkers

Bifunctional PEG linkers are utilized across a wide spectrum of research areas, primarily driven by their ability to connect two molecular entities while modulating the properties of the final conjugate.[3][6]

Antibody-Drug Conjugates (ADCs)

ADCs are a leading application, where bifunctional PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[7][] The linker's role is critical: it must be stable in circulation to prevent premature drug release but allow for efficient payload delivery at the tumor site.[9][10] PEG linkers enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[11][12]

Targeted Drug Delivery and Nanomedicine

In broader drug delivery systems, heterobifunctional PEG linkers are used to attach targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles, liposomes, or polymers.[7][][14] This "PEGylation" strategy creates a "stealth" shield, prolonging circulation time by helping the carrier evade the immune system and enabling enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[4][7][15]

Proteomics and Protein Engineering

In proteomics, bifunctional PEG linkers are used as crosslinking agents to study protein-protein interactions.[2][16] By tethering interacting proteins, their proximity and functional relationships can be investigated. PEGylation of therapeutic proteins and peptides enhances their stability against enzymatic degradation, extends their circulatory half-life, and reduces immunogenicity.[5][][17]

Types of Bifunctional PEG Linkers

The functionality of a bifunctional PEG linker is defined by the reactive groups at its termini. The choice of linker dictates the conjugation strategy and the properties of the resulting bioconjugate.

-

Homobifunctional Linkers : Possess identical reactive groups at both ends (e.g., NHS-PEG-NHS, Mal-PEG-Mal).[][19] They are primarily used for intramolecular crosslinking or polymerizing monomers.[2] However, their use in conjugating two different molecules can lead to a mixture of products, requiring more rigorous purification.[20]

-

Heterobifunctional Linkers : Feature two different reactive groups (e.g., Mal-PEG-NHS, Azide-PEG-Alkyne).[7][][19] This orthogonality allows for controlled, sequential conjugation, resulting in a more homogenous and well-defined product with higher yields.[20] They are the preferred choice for complex applications like ADC development.[7][20]

The nature of the linkage can also be categorized as:

-

Cleavable Linkers : Designed to be broken under specific physiological conditions (e.g., acidic pH in endosomes, presence of specific enzymes like cathepsins in tumor cells).[9][21] This allows for controlled release of the payload inside the target cell.[10][]

-

Non-Cleavable Linkers : Rely on the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the lysosome to release the drug.[21][22] This approach often results in higher plasma stability and may offer a wider therapeutic window.[22]

Quantitative Data on PEG Linker Performance

The length of the PEG chain is a critical parameter that significantly impacts the physicochemical and biological properties of the conjugate.[11][23]

Table 1: Impact of PEG Linker Length on Miniaturized ADC Properties

This table summarizes data from a study on affibody-based drug conjugates (ZHER2-PEG-MMAE), comparing conjugates with no PEG linker (HM), a 4 kDa PEG linker (HP4KM), and a 10 kDa PEG linker (HP10KM).[24][25]

| Property | No PEG (HM) | 4 kDa PEG (HP4KM) | 10 kDa PEG (HP10KM) |

| Half-Life (in vivo) | 19.6 min | 49.2 min | 219.0 min |

| Half-Life Extension | - | 2.5-fold | 11.2-fold |

| In Vitro Cytotoxicity | High | 4.5-fold reduction | 22-fold reduction |

| Tumor Growth Inhibition | Moderate | Good | Most Ideal |

| Off-Target Toxicity | High | - | >4-fold reduction |

Data sourced from references[24][25]. The results indicate that while longer PEG chains reduce in vitro cytotoxicity, they significantly prolong half-life, leading to superior overall in vivo therapeutic efficacy.

Table 2: Comparative Performance of Homobifunctional vs. Heterobifunctional Linkers

This table provides a typical comparison for conjugating a small molecule drug to a monoclonal antibody.[20]

| Parameter | Homobifunctional (e.g., HO-PEG-OH) | Heterobifunctional (e.g., Mal-PEG-NHS) |

| Conjugation Strategy | One-pot reaction | Controlled, two-step sequential reaction |

| Reaction Control | Lower (risk of polymerization) | High (orthogonal chemistry) |

| Typical Yield of Desired Conjugate | Lower to Moderate | High |

| Product Purity | Lower (heterogeneous mixture) | High (homogenous product) |

| Purification Effort | High | Moderate |

Data synthesized from reference[20]. Heterobifunctional linkers offer superior control and lead to more defined bioconjugates.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving bifunctional PEG linkers.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker

This protocol describes the conjugation of a thiol-containing drug to a monoclonal antibody (mAb) using a Maleimide-PEG-NHS ester linker.[20]

Materials:

-

Monoclonal antibody in phosphate (B84403) buffer (pH 7.2-7.5)

-

Maleimide-PEG-NHS ester linker

-

Thiol-containing drug (e.g., MMAE) in an organic solvent (e.g., DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffers and solvents

Procedure:

-

Antibody Modification (Amine Reaction): a. Dissolve the antibody to a concentration of 5-10 mg/mL in phosphate buffer. b. Add a 10-fold molar excess of the Mal-PEG-NHS linker to the antibody solution. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. d. Remove the excess, unreacted linker using a pre-equilibrated desalting column. Elute with phosphate buffer. e. Collect the fractions containing the modified antibody.

-

Drug Conjugation (Thiol Reaction): a. The antibody may require partial reduction at this stage to expose free sulfhydryl groups in the hinge region. This can be achieved by adding a reducing agent like TCEP and incubating for a set time, followed by its removal. b. Dissolve the thiol-containing drug in DMSO to create a stock solution. c. Add a 3- to 5-fold molar excess of the drug solution to the modified (and reduced, if applicable) antibody from step 1e. d. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification and Analysis: a. Purify the resulting ADC from unreacted drug and other impurities using size exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Techniques include Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.[17][26][27]

Protocol for Preparation of PEGylated Liposomes (Post-Insertion Method)

The post-insertion method allows for the modification of pre-formed liposomes, which is advantageous as it does not interfere with the drug loading process.[28][29]

Materials:

-

Pre-formed, drug-loaded liposomes in an aqueous buffer.

-

PEG-lipid conjugate (e.g., DSPE-mPEG) micelles.

-

Heating and stirring equipment.

-

Filtration or centrifugation equipment for purification.

Procedure:

-

Prepare PEG-Lipid Micelles: a. Dissolve the DSPE-mPEG lipid in an appropriate buffer to a concentration above its critical micelle concentration. b. The solution may require gentle heating to facilitate dissolution.

-

Incubation: a. Heat the pre-formed liposome (B1194612) dispersion to a temperature slightly above the phase transition temperature (Tc) of the PEG-lipid. b. Slowly add the PEG-lipid micelle solution to the liposomal dispersion under gentle stirring. The molar ratio of PEG-lipid to liposomal lipid typically ranges from 1-10 mol%. c. Incubate the mixture for 30-60 minutes at this temperature to allow the PEG-lipid to insert into the outer leaflet of the liposome bilayer.

-

Purification: a. Cool the mixture down to room temperature. b. Remove any excess, non-inserted PEG-lipid micelles via centrifugation, dialysis, or tangential flow filtration.

-

Characterization: a. Analyze the final PEGylated liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[5][30] b. Confirm successful PEGylation and quantify the PEG density on the liposome surface.

Visualizing Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.

Workflow for ADC Synthesis

References

- 1. chempep.com [chempep.com]

- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. purepeg.com [purepeg.com]

- 9. purepeg.com [purepeg.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. purepeg.com [purepeg.com]

- 16. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]

- 20. benchchem.com [benchchem.com]

- 21. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 22. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 23. benchchem.com [benchchem.com]

- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 28. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

A Technical Guide to Self-Assembled Monolayers on Gold Surfaces for Researchers and Drug Development Professionals

Abstract